Calealactone B

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

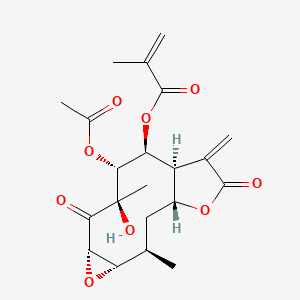

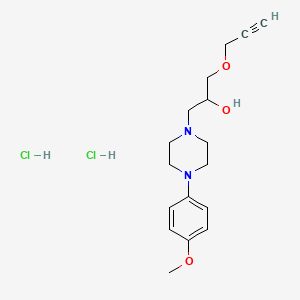

Calealactone B is a sesquiterpene lactone that is isolated from the aerial parts of Calea pinnatifida . It is one of the two related sesquiterpene lactones, the other being calein C .

Synthesis Analysis

The HPLC fractionation of the CH2Cl2 phase of the MeOH extract from the leaves of C. pinnatifida led to the isolation of calealactone B . During the purification process, a derivative of calein C was formed as a product of the Michael addition of MeOH .Molecular Structure Analysis

The structures of calealactone B and related compounds were established based on spectroscopic and spectrometric data . The absolute stereochemistry was established by vibrational circular dichroism .Chemical Reactions Analysis

Calealactone B and calein C have similar cytotoxic values against the cell lines tested, probably due to their analogous chemical structures . The calein C derivative was shown to be the least cytotoxic of the sesquiterpene lactones tested in all cell lines, including fibroblasts .Scientific Research Applications

Antileishmanial Activity

Calealactone B, along with other germacranolides isolated from Calea species, has shown significant antileishmanial activity. Research indicates that these compounds are effective against Leishmania parasites, which cause leishmaniasis, a significant tropical disease (Wu et al., 2011). Another study on Calea urticifolia identified calealactone B [corrected] as one of the compounds with potent toxicity to U937 cells, highlighting its potential in cancer research (Yamada et al., 2004).

Psychoactive and Treatment of Diarrhea and Fever

Calea urticifolia, which contains calealactone B, is used in traditional medicine for its psychoactive properties and in the treatment of diarrhea and fever. This highlights its potential therapeutic applications in these areas (Gogineni et al., 2019).

Chemoprevention and Neuroprotection

The Nrf2/ARE pathway, crucial for chemoprevention and neuroprotection, is activated by sesquiterpene lactones extracted from Calea urticifolia, which includes calealactone A. This suggests a potential for calealactones in enhancing resistance to oxidative damage, which is critical in neurodegenerative diseases and cancer (Umemura et al., 2008).

Potential in Diabetes and Metabolic Diseases Treatment

Calealactone B, as part of the chemical constituents of plants like Wedelia calendulacea, has been studied for its antidiabetic effects. This research suggests the potential use of these compounds in managing diabetes and related metabolic disorders (Kumar et al., 2018).

Antitumor Potential

Research on sesquiterpene lactones from Calea pinnatifida, including calealactone B, has explored their antitumor potential. The compounds showed significant cytotoxic activity against thyroid carcinoma cells, suggesting their relevance in cancer therapy (Caldas et al., 2020).

Mechanism of Action

Future Directions

The results of the studies on calealactone B are promising and suggest the importance of studying sesquiterpene lactones isolated from C. pinnatifida in terms of antitumor activity . Future research could explore the effects of α,β-unsaturated carbonyl systems on the cytotoxic activity of these compounds .

properties

IUPAC Name |

[(1R,3R,4S,6S,8R,9R,10S,11S)-9-acetyloxy-8-hydroxy-3,8-dimethyl-12-methylidene-7,13-dioxo-5,14-dioxatricyclo[9.3.0.04,6]tetradecan-10-yl] 2-methylprop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O9/c1-8(2)19(24)30-15-13-10(4)20(25)28-12(13)7-9(3)14-16(29-14)17(23)21(6,26)18(15)27-11(5)22/h9,12-16,18,26H,1,4,7H2,2-3,5-6H3/t9-,12-,13+,14+,15+,16+,18-,21+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRBRVKOYZAMSBL-PXFMFDQNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(C(C(C(C(=O)C3C1O3)(C)O)OC(=O)C)OC(=O)C(=C)C)C(=C)C(=O)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H]2[C@@H]([C@@H]([C@H]([C@@](C(=O)[C@@H]3[C@H]1O3)(C)O)OC(=O)C)OC(=O)C(=C)C)C(=C)C(=O)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Calealactone B | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2999915.png)

![4-[5-(2,5-dichloro-3-thienyl)-1H-pyrazol-1-yl]phenyl methyl ether](/img/structure/B2999918.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylbenzamide](/img/structure/B2999921.png)

![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2999922.png)

![1-Benzyl-3-(3,5-dichloro-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)imidazolidin-2-one](/img/structure/B2999928.png)

![2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(4-nitrophenyl)acetamide](/img/structure/B2999933.png)

![Ethyl 4-[4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carbonyl]piperazine-1-carboxylate](/img/structure/B2999937.png)